N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: is a synthetic organic compound belonging to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester.
Reaction Conditions: The ester is then subjected to amidation reactions under controlled conditions to yield the desired carboxamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
Chemistry: N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in neurodegenerative diseases, such as acetylcholinesterase.
Medicine: The compound is being investigated for its therapeutic potential in treating conditions like Alzheimer’s disease. Its ability to inhibit acetylcholinesterase makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
- 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
- N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness: N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-3,7-8,10H,4-6,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRINEXKBLMBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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